molecular formula C10H18BrN B13965642 7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane

7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane

Cat. No.: B13965642
M. Wt: 232.16 g/mol
InChI Key: XZLMWQUZKNGSFK-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2-methyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group attached to a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-methyl-2-azaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the spirocyclic ring or the bromomethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the spirocyclic structure provides stability and rigidity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane
  • 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
  • 7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane

Uniqueness

7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity and potential for further functionalization. Its spirocyclic structure also contributes to its stability and versatility in various applications .

Properties

Molecular Formula

C10H18BrN

Molecular Weight

232.16 g/mol

IUPAC Name

8-(bromomethyl)-2-methyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C10H18BrN/c1-12-5-4-10(8-12)3-2-9(6-10)7-11/h9H,2-8H2,1H3

InChI Key

XZLMWQUZKNGSFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(C2)CBr

Origin of Product

United States

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